molecular formula C5H5ClFNO B596840 3-Fluoropyridin-4-ol hydrochloride CAS No. 1309602-71-8

3-Fluoropyridin-4-ol hydrochloride

Cat. No.: B596840
CAS No.: 1309602-71-8
M. Wt: 149.549
InChI Key: KSQMXSHDQWGUCK-UHFFFAOYSA-N
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Description

3-Fluoropyridin-4-ol hydrochloride (CAS 1309602-71-8) is a fluorinated pyridine derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthon and key building block for the synthesis of more complex molecules. The presence of both fluorine and hydroxyl groups on the pyridine ring allows for strategic derivatization and fine-tuning of molecular properties in active pharmaceutical ingredients (APIs) . Pyridine derivatives are crucial scaffolds found in a wide range of therapeutic agents, including reverse transcriptase inhibitors, antibiotics, antifungals, and analgesics . The specific substitution pattern of 3-Fluoropyridin-4-ol makes it a valuable precursor for the development of these biologically active substances. As a fine chemical intermediate, its primary application is in the research and development of new pharmaceutical compounds, where fluorinated heterocycles are increasingly important for their enhanced metabolic stability and membrane permeability . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material with appropriate precautions. The compound is supplied with the molecular formula C5H5ClFNO and a molecular weight of 149.55 . For optimal stability, it should be stored sealed in a dry environment at room temperature .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-1H-pyridin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO.ClH/c6-4-3-7-2-1-5(4)8;/h1-3H,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQMXSHDQWGUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718314
Record name 3-Fluoropyridin-4(1H)-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309602-71-8
Record name 4-Pyridinol, 3-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309602-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoropyridin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving 3 Fluoropyridin 4 Ol Hydrochloride

Elucidation of Reaction Pathways and Transition States

Detailed mechanistic studies specifically on 3-Fluoropyridin-4-ol (B1302951) hydrochloride are not extensively documented in publicly available literature. However, by examining the reactivity of related 3-fluoropyridines and 4-hydroxypyridines, we can infer the plausible reaction pathways and transition states.

Nucleophilic Reactivity at the Pyridine (B92270) Ring

The pyridine ring in 3-Fluoropyridin-4-ol is electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further enhanced by the presence of the fluorine atom, making the ring susceptible to nucleophilic aromatic substitution (SNAr). Nucleophilic attack is generally favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6). In the case of 3-Fluoropyridin-4-ol, the fluorine at C3 and the hydroxyl group at C4 significantly influence the regioselectivity of nucleophilic attack.

The fluorine atom, being a powerful electron-withdrawing group, activates the ring towards nucleophilic attack. The rate of SNAr reactions on fluoropyridines is often significantly faster than on their chloro- or bromo-analogues. This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex.

Table 1: Relative Rates of Nucleophilic Aromatic Substitution for 2-Halopyridines with Sodium Ethoxide

Halogen at C2Relative Rate
F320
Cl1
Br0.8
I0.4

This table illustrates the significantly higher reactivity of fluoropyridines in SNAr reactions compared to other halopyridines. Data is representative for 2-halopyridines and highlights the activating effect of fluorine.

Role of the Hydroxyl Group in Reaction Mechanisms

The hydroxyl group at the C4 position plays a multifaceted role in the reaction mechanisms of 3-Fluoropyridin-4-ol. It can act as a directing group, a proton donor or acceptor, and can influence the electronic properties of the pyridine ring through resonance and inductive effects. In acidic media, the hydroxyl group can be protonated, further activating the ring towards nucleophilic attack by increasing its electrophilicity.

Under basic conditions, the hydroxyl group can be deprotonated to form a pyridinolate anion. This significantly enhances the electron-donating character of the substituent, potentially directing electrophilic attack or influencing the stability of reaction intermediates. The tautomeric equilibrium between the 4-hydroxypyridine (B47283) and the 4-pyridone form can also play a crucial role in its reactivity, with the predominant tautomer depending on the solvent and pH.

Stereochemical Outcomes and Diastereoselectivity in Transformations

The existing stereocenters in a molecule can influence the formation of new ones, leading to diastereoselectivity. This is often governed by steric hindrance, where the nucleophile preferentially attacks from the less hindered face of the molecule. The conformational preferences of the pyridine ring and any intermediates would also play a critical role in determining the diastereomeric ratio of the products.

Catalytic Transformations Utilizing 3-Fluoropyridin-4-ol Hydrochloride

While specific catalytic transformations utilizing this compound as a substrate are not widely reported, related 4-hydroxypyridine derivatives are known to participate in various palladium-catalyzed cross-coupling reactions. The hydroxyl group can be converted into a better leaving group, such as a triflate or nonaflate, to enable reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

For example, a 3-fluoro-4-pyridyl nonaflate could potentially undergo a Suzuki coupling with an arylboronic acid to introduce an aryl group at the C4 position. The fluorine atom at the C3 position would likely remain intact under these conditions and could be a site for subsequent functionalization.

Table 2: Representative Palladium-Catalyzed Suzuki Coupling of a Pyridyl Nonaflate

EntryArylboronic AcidProduct Yield (%)
1Phenylboronic acid85
24-Methoxyphenylboronic acid92
33-Thienylboronic acid78

This table provides illustrative yields for a typical Suzuki coupling reaction of a pyridyl nonaflate, a plausible transformation for a derivative of 3-Fluoropyridin-4-ol.

Computational Probing of Reaction Intermediates and Energy Landscapes

Detailed computational studies specifically modeling the reaction intermediates and energy landscapes of this compound are not prevalent in the current literature. However, density functional theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms. Such studies on analogous systems, like 3-fluoropyridine, have provided insights into the effects of solvents on the molecular structure and reactivity.

Computational modeling could be employed to:

Calculate the activation energies for nucleophilic attack at different positions on the pyridine ring.

Determine the geometries and relative stabilities of transition states and intermediates, such as the Meisenheimer complex.

Predict the influence of the hydroxyl group and its protonation state on the reaction energy profile.

Simulate the effect of different solvents on the reaction pathway.

Table 3: Illustrative Calculated Activation Energies for Nucleophilic Attack on a Model Fluoropyridine

Position of AttackActivation Energy (kcal/mol)
C218.5
C420.1
C619.2

This table presents hypothetical activation energies calculated via DFT for nucleophilic attack on a model fluoropyridine system, demonstrating how computational chemistry can be used to predict reactivity.

Advanced Spectroscopic Characterization Techniques for 3 Fluoropyridin 4 Ol Hydrochloride and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-Fluoropyridin-4-ol (B1302951) hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment, connectivity, and conformation of atoms within a molecule. diva-portal.orgresearchgate.net

Multi-nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) for Structural Assignment and Conformational Analysis

Multi-nuclear NMR spectroscopy is indispensable for the complete structural assignment of 3-Fluoropyridin-4-ol hydrochloride. researchgate.net Each nucleus offers a unique perspective on the molecular architecture.

¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, characteristic signals for the pyridine (B92270) ring protons are expected, with their chemical shifts and coupling constants influenced by the fluorine and hydroxyl substituents. vulcanchem.comchemicalbook.com

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the electronic effects of the fluorine and hydroxyl groups. ipb.pt

¹⁹F NMR: As fluorine is a key component of the molecule, ¹⁹F NMR is a highly specific and sensitive technique for its characterization. The chemical shift of the fluorine atom provides direct information about its local electronic environment. researchgate.netspectrabase.comnih.govnih.gov This technique is particularly useful for studying the impact of intermolecular interactions on the fluorine atom.

¹⁵N NMR: Nitrogen-15 NMR, although less sensitive, can provide valuable insights into the electronic structure of the pyridine ring. The chemical shift of the nitrogen atom is influenced by protonation and hydrogen bonding. ipb.pt

Table 1: Predicted NMR Data for this compound

NucleusChemical Shift (ppm) RangeMultiplicityCoupling Constants (Hz)
¹H7.0 - 8.5d, t, mJ(H,H), J(H,F)
¹³C110 - 160s, dJ(C,F)
¹⁹F-120 to -150mJ(F,H)
¹⁵N-100 to -200s-
Note: These are predicted values and can vary based on solvent and experimental conditions.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Connectivity and Stereochemistry

To gain a deeper understanding of the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. These techniques reveal correlations between different nuclei, providing unambiguous assignments and insights into spatial relationships. researchgate.netresearchgate.netrsc.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, establishing the connectivity of protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. google.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds), providing crucial information for assembling the molecular framework and confirming the positions of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly valuable for determining the conformation and stereochemistry of the molecule.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "molecular fingerprint" of this compound. rsc.orgnih.govbldpharm.comsmu.edumdpi.com These methods probe the vibrational modes of a molecule, which are sensitive to its structure and bonding. mpg.deresearchgate.nettamu.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. For this compound, characteristic absorption bands are expected for the O-H stretch of the hydroxyl group, the N-H stretch of the pyridinium (B92312) ion, C-F stretching, and various C-C and C-N stretching and bending vibrations within the aromatic ring. vulcanchem.comnist.govnist.govthermofisher.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide valuable information about the pyridine ring vibrations and the C-F bond.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3200 - 3600 (broad)
N-HStretching2800 - 3200 (broad)
C-H (aromatic)Stretching3000 - 3100
C=C, C=NRing Stretching1400 - 1650
C-FStretching1000 - 1400
O-HBending1200 - 1450
Note: These are general ranges and can be influenced by hydrogen bonding and the solid-state environment.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) can precisely confirm its molecular formula by measuring the mass-to-charge ratio of the molecular ion with high accuracy. rsc.org

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The analysis of the resulting fragment ions provides valuable structural information, helping to confirm the connectivity of atoms within the molecule. aip.org Characteristic fragmentation patterns would involve the loss of the hydrochloride, the hydroxyl group, and cleavage of the pyridine ring.

X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnist.gov A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its molecular geometry.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Studies

Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is employed to study chiral molecules. While this compound itself is not chiral, this technique would be relevant for the analysis of its chiral derivatives. If a chiral center is introduced into the molecule, ECD spectroscopy can be used to determine its absolute configuration by comparing the experimental spectrum with theoretically calculated spectra. This is particularly important in pharmaceutical research where the biological activity of a compound can be highly dependent on its stereochemistry.

Computational and Theoretical Studies on 3 Fluoropyridin 4 Ol Hydrochloride

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, serve as powerful predictive tools for understanding the electronic structure and reactivity of molecules such as 3-Fluoropyridin-4-ol (B1302951) hydrochloride. These computational techniques offer deep insights into how the incorporation of a fluorine atom modifies the fundamental properties of the pyridin-4-ol framework.

Analysis of Fluorine’s Electronic Effects on Pyridine (B92270) Aromaticity

The placement of a fluorine atom at the 3-position of the pyridin-4-ol ring induces a significant perturbation of the aromatic system's electronic environment. As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect (-I effect). This effect diminishes the electron density of the pyridine ring, a phenomenon that can be quantitatively analyzed through the computation of molecular orbitals and charge distributions.

DFT calculations are frequently utilized to assess the aromaticity of the substituted ring. Aromaticity is a critical factor in determining the stability and reactivity of cyclic, conjugated systems. A common metric for evaluating aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS values, typically calculated at the ring's center (NICS(0)) and at a specified distance above the ring plane (e.g., NICS(1)), provide a magnetic criterion for aromaticity. A more negative NICS value is generally indicative of a higher degree of aromaticity. For 3-fluoropyridin-4-ol, it is anticipated that the NICS values would be slightly less negative in comparison to the unsubstituted pyridin-4-ol, suggesting a minor reduction in aromaticity due to fluorine's electron-withdrawing character.

Another method for quantifying aromaticity is the Harmonic Oscillator Model of Aromaticity (HOMA), which is derived from the analysis of bond lengths. A HOMA value approaching 1 signifies a greater degree of aromaticity. The presence of the fluorine atom is expected to introduce subtle changes in the C-C and C-N bond lengths within the pyridine ring, which would be captured by the calculated HOMA index.

Table 1: Calculated Aromaticity Indices for Pyridine and Substituted Pyridinols

CompoundHOMA IndexNICS(0) (ppm)NICS(1) (ppm)
Pyridine0.975-9.8-11.5
Pyridin-4-ol0.962-9.2-10.8
3-Fluoropyridin-4-ol0.958-8.9-10.5

Note: The values presented in this table are illustrative and based on general chemical principles. Actual values would be derived from specific quantum chemical calculations.

Prediction of Spectroscopic Properties and Conformational Preferences

Quantum chemical calculations are pivotal in forecasting various spectroscopic properties, which facilitates the experimental characterization of 3-Fluoropyridin-4-ol hydrochloride. Time-dependent DFT (TD-DFT) can simulate the UV-Vis absorption spectrum by computing the electronic transition energies and their corresponding oscillator strengths. The predicted maximum absorption wavelength (λmax) can then be corroborated with experimental findings.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, can also be modeled computationally. By calculating the vibrational frequencies and their intensities, a theoretical spectrum is generated. This is particularly valuable for assigning specific vibrational modes to the peaks observed in experimental spectra. For example, the C-F stretching frequency is a distinctive vibration that can be accurately predicted through these calculations.

Furthermore, these computational methods allow for the exploration of the molecule's conformational landscape. In the case of 3-Fluoropyridin-4-ol, the primary source of conformational flexibility is the orientation of the hydroxyl group. By conducting a potential energy surface scan, the most stable conformation (the global minimum) and other low-energy conformers can be identified. The relative energies of these conformers provide insight into their respective populations at a given temperature.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (in a chemical biology context)

Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for investigating the interactions between a ligand, such as this compound, and a biological target, which is typically a protein. These methodologies are central to drug discovery and chemical biology for predicting binding modes and affinities.

Computational Assessment of Binding Affinities and Interactions

Molecular docking is a computational technique that predicts the most favorable orientation of a ligand when it is bound to a target protein. This process involves sampling a vast number of potential conformations and orientations of the ligand within the protein's binding site and subsequently employing a scoring function to estimate the binding affinity for each pose. The scoring function generally accounts for factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

The binding affinity is commonly expressed as a binding energy or an inhibition constant (Ki). A lower binding energy or Ki value signifies a more potent interaction. For 3-Fluoropyridin-4-ol, docking studies would focus on identifying key interactions, such as hydrogen bonds formed between the hydroxyl group or the pyridine nitrogen and amino acid residues in the active site, as well as potential halogen bonds involving the fluorine atom.

Table 2: Illustrative Docking Results for 3-Fluoropyridin-4-ol with a Hypothetical Kinase Target

ParameterValue
Binding Energy (kcal/mol)-8.5
Predicted Inhibition Constant (Ki) (nM)150
Key Hydrogen Bond InteractionsAsp168, Lys72
Halogen Bond InteractionGly170 (backbone carbonyl)

Note: This data is hypothetical and serves to illustrate the output of a molecular docking simulation.

Mechanistic Insights into Molecular Recognition at the Binding Site

While molecular docking offers a static representation of the ligand-protein complex, molecular dynamics (MD) simulations provide a dynamic perspective of the system over time. MD simulations solve Newton's equations of motion for every atom in the system, enabling the observation of conformational changes and the stability of interactions.

An MD simulation initiated from a docked pose can be used to evaluate the stability of the predicted binding mode. By analyzing the simulation trajectory, one can ascertain the persistence of crucial interactions, such as hydrogen bonds, and monitor any conformational rearrangements in both the ligand and the protein. This furnishes a more realistic and in-depth understanding of the molecular recognition process.

Additionally, advanced techniques like free energy calculations (e.g., MM/PBSA or MM/GBSA) can be applied to the MD trajectory to derive a more precise estimation of the binding free energy, which can be directly compared with experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Pyridinols (focus on theoretical principles)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling paradigm that seeks to formulate a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a class of compounds like fluorinated pyridinols, QSAR models can be constructed to predict the activity of novel, yet-to-be-synthesized analogs.

The core tenet of QSAR is that a compound's biological activity is a function of its physicochemical properties. These properties, termed molecular descriptors, can be calculated from the chemical structure. Descriptors are classifiable into several categories:

Electronic descriptors: These delineate the electronic characteristics of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies. For fluorinated pyridinols, the high electronegativity of fluorine would exert a substantial influence on these descriptors.

Steric descriptors: These pertain to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, with the most prevalent descriptor being the partition coefficient (logP).

Topological descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing its connectivity and branching.

Once a set of descriptors is computed for a series of fluorinated pyridinols with known biological activities, a mathematical model is formulated using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The resultant QSAR equation can then be employed to forecast the activity of new compounds based on their calculated descriptors.

For instance, a hypothetical QSAR equation for a series of fluorinated pyridinols could be represented as:

log(1/IC50) = c0 + c1logP + c2μ + c3*Es

where IC50 is the half-maximal inhibitory concentration, logP is the hydrophobicity descriptor, μ is the dipole moment (an electronic descriptor), and Es is a steric descriptor. The coefficients (c0, c1, c2, c3) are determined through regression analysis.

In Silico Approaches for Investigating Molecular Properties and Interactions

In silico methods, which encompass computational and theoretical chemistry, are powerful tools for investigating the molecular properties and potential interactions of chemical compounds. While specific, in-depth computational research focused exclusively on this compound is not extensively available in peer-reviewed literature, studies on closely related analogs, such as 3-Fluoropyridine, offer significant insights into the molecular characteristics that can be extrapolated to understand the subject compound.

Computational techniques like Density Functional Theory (DFT) are instrumental in predicting molecular geometries, electronic properties, and spectroscopic profiles. These methods allow researchers to explore the fundamental nature of a molecule's structure and reactivity from a theoretical standpoint. For instance, studies on 3-Fluoropyridine provide a valuable framework for understanding how the fluorine substituent influences the electronic environment of the pyridine ring, a key structural feature of this compound.

Molecular Structure and Properties:

Computational chemistry databases provide calculated properties for this compound, offering a foundational understanding of its molecular characteristics. These properties are determined using computational models and provide theoretical values for various physicochemical parameters.

PropertyValueSource
Molecular Weight149.55 g/molPubChem nih.gov
Molecular FormulaC5H5ClFNOPubChem nih.gov
IUPAC Name3-fluoro-1H-pyridin-4-one;hydrochloridePubChem nih.gov
InChIInChI=1S/C5H4FNO.ClH/c6-4-3-7-2-1-5(4)8;/h1-3H,(H,7,8);1HPubChem nih.gov
Canonical SMILESC1=CNC=C(C1=O)F.ClPubChem nih.gov

Insights from Density Functional Theory (DFT) Studies on Related Compounds:

A study on 3-Fluoropyridine using DFT with the B3LYP/6-311++G(d,p) method provides insights into its optimized molecular structure and electronic properties in various solvent environments. researchgate.net The optimized structure reveals the bond lengths and angles of the molecule.

Furthermore, the study of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a significant parameter in this regard.

MoleculeSolventHOMO (eV)LUMO (eV)Energy Gap (eV)
3-FluoropyridineVacuum-6.990-0.7516.239
Benzene-7.011-0.8146.197
Toluene-7.010-0.8106.200
Chloroform-7.039-0.8716.168
Dichloromethane-7.058-0.9086.150
Ethanol-7.078-0.9496.129
DMSO-7.081-0.9566.125
Water-7.080-0.9526.128

Data sourced from a DFT study on 3-Fluoropyridine. researchgate.net

The data indicates that as the polarity of the solvent increases, the HOMO-LUMO energy gap for 3-Fluoropyridine generally decreases, suggesting an increase in chemical reactivity in polar environments. researchgate.net This type of computational analysis would be highly valuable for predicting the behavior of this compound in different biological and chemical systems.

Molecular docking and molecular dynamics simulations are other powerful in silico tools used to predict the interaction of a ligand with a protein's binding site. nih.gov These studies can elucidate the binding affinity, orientation, and stability of the ligand-protein complex, which is critical in drug discovery and design. While specific docking studies for this compound are not documented in the searched literature, the methodologies are widely applied to pyridine-containing compounds to explore their potential as therapeutic agents. mdpi.com Such studies on this compound would provide valuable predictions about its potential biological targets and mechanisms of action.

Role of 3 Fluoropyridin 4 Ol Hydrochloride in Complex Organic Synthesis

As a Versatile Building Block in Heterocyclic Synthesis

The strategic placement of the fluorine and hydroxyl groups on the pyridine (B92270) ring makes 3-Fluoropyridin-4-ol (B1302951) hydrochloride a versatile building block for the synthesis of a variety of heterocyclic compounds. The electron-withdrawing nature of the fluorine atom significantly influences the reactivity of the pyridine ring, while the hydroxyl group can be readily converted into other functionalities or participate directly in cyclization reactions.

Precursor for Advanced Fluorinated Pyridine Scaffolds

3-Fluoropyridin-4-ol hydrochloride is a key starting material for the creation of more complex, fluorinated pyridine scaffolds. The presence of fluorine can enhance the biological activity and metabolic stability of the final molecules. acs.org Synthetic strategies often involve the modification of the hydroxyl group and subsequent reactions at other positions of the pyridine ring. For instance, the hydroxyl group can be converted to a better leaving group, such as a triflate or a halide, to enable cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents, leading to diverse and advanced pyridine structures. The synthesis of various fluorinated pyridine derivatives often starts from precursors like 3-fluoropyridines. acs.org

Furthermore, the existing fluorine atom can direct metallation at specific positions, providing a regioselective route to further functionalized pyridines. The development of methods for the synthesis of highly functionalized 4-fluoropyridines has been an active area of research. acs.org

Integration into Multi-component Reactions

While specific literature detailing the direct use of this compound in multi-component reactions (MCRs) is not extensively documented, its structural motifs are highly relevant to this efficient synthetic strategy. tcichemicals.combeilstein-journals.org MCRs, which involve the combination of three or more reactants in a single step to form a complex product, are a cornerstone of modern synthetic chemistry for building heterocyclic libraries. tcichemicals.com

Given its functionalities, 3-Fluoropyridin-4-ol could potentially participate in MCRs in several ways. The hydroxyl group could act as a nucleophile, and the pyridine nitrogen could be involved in cyclization steps. For example, in a Biginelli-type reaction, a related aminopyridine could react with a β-ketoester and an aldehyde to form a dihydropyrimidinone. While not a direct example, this illustrates the potential for pyridine derivatives to be integrated into MCRs. beilstein-journals.org The development of MCRs for the synthesis of imidazopyridine-fused isoquinolinones highlights the utility of functionalized pyridines in generating complex heterocyclic systems. beilstein-journals.org

Reagent for Introducing Fluorine and Hydroxyl Functionalities

This compound serves as a carrier molecule for the introduction of both a fluorine atom and a hydroxyl group (or a precursor thereof) into a target molecule. The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a compound's properties, such as lipophilicity, metabolic stability, and binding affinity. tcichemicals.com The hydroxyl group provides a handle for further synthetic transformations or can be a key pharmacophoric feature.

The synthesis of fluorinated compounds often relies on specialized fluorinating agents. tcichemicals.comacs.org However, using a building block like 3-Fluoropyridin-4-ol allows for the direct incorporation of the fluorinated pyridine core, which can be more efficient than attempting to fluorinate a pre-existing pyridine ring, a process that can be challenging and lack regioselectivity. The synthesis of fluorinated prolines, for example, demonstrates the strategic use of electrophilic fluorination on a heterocyclic scaffold. nih.gov

Synthesis of Bioactive Molecule Intermediates

Fluorinated pyridine and piperidine (B6355638) derivatives are prominent scaffolds in a wide range of biologically active molecules. The use of 3-Fluoropyridin-4-ol and its derivatives as intermediates in the synthesis of pharmaceuticals is a key application. For example, fluorinated piperidines, which can be synthesized from the corresponding pyridines, are important components of various drugs. mdpi.com

The synthesis of compounds like (3-Fluoropyridin-4-yl)methanamine from related fluorinated pyridine precursors demonstrates the utility of these building blocks in accessing amine-functionalized heterocycles, which are common in bioactive compounds. Nitropyridines are also used as precursors for a wide range of bioactive molecules, and the synthetic strategies often involve nucleophilic substitution, which is relevant to the chemistry of fluoropyridines. mdpi.com The synthesis of 3-[18F]fluoro-4-aminopyridine, a potential PET imaging agent, from a nitropyridine precursor underscores the importance of functionalized fluoropyridines in medicinal chemistry. nih.gov

Design and Synthesis of Photoactive or Optoelectronic Materials

While direct evidence for the use of this compound in photoactive or optoelectronic materials is limited in the available literature, the electronic properties of fluorinated aromatic systems make them attractive candidates for such applications. The introduction of fluorine can significantly alter the HOMO and LUMO energy levels of organic molecules, which is a critical factor in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

The synthesis of diketopyrrolopyrrole (DPP)-based photoactive materials often involves functionalized aromatic building blocks. scilit.com The principles of using photoredox catalysis to synthesize these materials could potentially be applied to derivatives of 3-Fluoropyridin-4-ol. scilit.com Research into bio-based photoactive materials also highlights the importance of synthesizing novel functional molecules for these applications. rsc.org

Development of Novel Polymer and Material Precursors

Fluorinated polymers often exhibit unique and desirable properties, including thermal stability, chemical resistance, and low surface energy. While the direct use of this compound as a monomer for polymerization is not well-documented, its derivatives could serve as valuable precursors for fluorinated polymers.

The hydroxyl group of 3-Fluoropyridin-4-ol could be modified to introduce a polymerizable group, such as an acrylate (B77674) or a vinyl ether. The resulting monomer could then be polymerized to create a fluorinated polymer with the pyridine moiety as a repeating unit. Research on perfluoropyridine has shown its utility in preparing fluorinated networks and polymers. researchgate.net The synthesis of monomers from compounds like 4-penten-1-ol (B13828) and their subsequent polymerization is a common strategy in materials science. researchgate.net

Exploration of Structure Activity Relationships in Fluorinated Pyridinol Systems Mechanistic in Vitro Focus

Molecular Interactions of 3-Fluoropyridin-4-ol (B1302951) Hydrochloride with Biological Targets (in vitro mechanistic studies)

The molecular structure of 3-Fluoropyridin-4-ol hydrochloride, featuring a pyridine (B92270) ring, a hydroxyl group, and a strategically placed fluorine atom, dictates its potential interactions with biological macromolecules. nih.gov In vitro mechanistic studies are crucial for elucidating how this compound recognizes and binds to protein targets, such as enzymes or receptors. The pyridine core itself is a common scaffold in medicinal chemistry, known for its ability to engage in various non-covalent interactions. The hydrochloride salt form enhances the compound's solubility in aqueous media, a critical property for in vitro assays.

The interactions are governed by a combination of forces, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. The precise geometry and electronic properties of the molecule, conferred by its substituents, determine its binding affinity and selectivity for specific targets. While detailed binding studies for this specific hydrochloride salt are not extensively documented in public literature, inferences can be drawn from research on analogous fluorinated heterocyclic compounds.

Fluorine's Impact on Molecular Recognition and Binding Kinetics

The substitution of a hydrogen atom with fluorine on the pyridine ring has profound effects on the molecule's physicochemical properties, which in turn influences molecular recognition and binding kinetics. ethernet.edu.et Fluorine is the most electronegative element, and its presence at the 3-position of the pyridine ring creates a localized dipole moment, altering the electron distribution of the aromatic system.

Key Impacts of the Fluorine Atom:

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the pyridinol, influencing its ionization state at physiological pH and its ability to act as a hydrogen bond donor or acceptor.

Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with electron-rich motifs in a protein's binding pocket, such as carbonyl groups of the peptide backbone. This can significantly enhance binding affinity. ethernet.edu.et

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450s. This can increase the compound's stability in in vitro metabolic assays. mdpi.com

Conformational Effects: The small size of fluorine (similar to hydrogen) means it generally does not cause significant steric hindrance, allowing the compound to access binding sites that might not accommodate larger halogens. ethernet.edu.et

Role of the Hydroxyl Group in Biological Interactions

The hydroxyl (-OH) group at the 4-position is a critical functional group for mediating interactions with biological targets. researchgate.net It is a versatile hydrogen bond donor and can also act as a hydrogen bond acceptor.

Contributions of the Hydroxyl Group:

Hydrogen Bonding: The -OH group can form strong, directional hydrogen bonds with amino acid residues like aspartate, glutamate, serine, and threonine in a protein's active site. researchgate.net This is often a primary determinant of binding specificity.

Solubility: The polar nature of the hydroxyl group improves the compound's aqueous solubility, which is essential for biological testing.

Anchor Point: In many ligand-receptor interactions, a hydroxyl group serves as a key anchoring point, locking the molecule into a specific orientation within the binding pocket. Altering or removing this group often leads to a significant loss of biological activity. researchgate.net

The interplay between the electron-withdrawing fluorine atom and the hydrogen-bonding hydroxyl group creates a unique electronic and steric profile that defines the compound's potential for selective molecular interactions.

Enzymatic Biotransformation Studies (in vitro mechanistic studies)

In vitro biotransformation studies, typically using liver microsomes or recombinant enzymes, are performed to understand how a compound is metabolized. For fluorinated pyridines, a primary metabolic pathway involves oxidation by cytochrome P450 (CYP) enzymes.

While data on this compound is not specifically available, valuable insights can be gained from studies on the closely related compound [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP). Research has shown that 3F4AP is an excellent substrate for the enzyme CYP2E1. nih.gov This enzyme is a key player in the metabolism of many small molecule drugs. nih.gov The primary metabolic products identified for 3F4AP were hydroxylated and N-oxide metabolites. nih.gov

Given the structural similarity, it is plausible that 3-Fluoropyridin-4-ol would also be a substrate for CYP enzymes, potentially CYP2E1. The likely metabolic pathways would involve further hydroxylation on the pyridine ring or conjugation reactions (e.g., glucuronidation) at the existing hydroxyl group.

Table 1: Postulated In Vitro Metabolic Pathways for 3-Fluoropyridin-4-ol
Metabolic ReactionPotential Enzyme FamilyPostulated MetaboliteRationale/Comments
Ring HydroxylationCytochrome P450 (e.g., CYP2E1)Fluorinated dihydroxypyridineA common oxidative pathway for aromatic rings. The position of hydroxylation would depend on the electronic guidance from the existing F and OH groups.
O-GlucuronidationUDP-glucuronosyltransferases (UGTs)3-Fluoropyridin-4-yl glucuronidePhase II conjugation reaction targeting the hydroxyl group to increase water solubility for excretion.
O-SulfationSulfotransferases (SULTs)3-Fluoropyridin-4-yl sulfateAn alternative Phase II conjugation pathway at the hydroxyl group.

This table is based on established metabolic pathways for similar chemical structures and not on direct experimental data for this compound.

Development of Chemical Probes for Target Identification

A chemical probe is a small molecule tool used to study and manipulate the function of a specific protein target in a complex biological system like a cell lysate or intact cell. icr.ac.uk Developing a probe from this compound would involve modifying its structure to incorporate a reporter tag or a reactive group, while retaining its affinity and selectivity for its intended, albeit unknown, biological target. frontiersin.org The goal is to use this probe to "fish out" and identify its binding partners.

Labeling Strategies for Investigating Molecular Targets

To be useful for target identification, the core structure of 3-Fluoropyridin-4-ol must be labeled. The choice of label depends on the specific experimental question and detection methodology. frontiersin.org

Common Labeling Strategies:

Isotopic Labeling: Replacing an atom with its isotope (e.g., ¹⁴C, ³H, or the existing ¹⁹F with ¹⁸F). Radiolabeling with ¹⁸F, a positron emitter, would turn the compound into a PET (Positron Emission Tomography) tracer, allowing for in vivo imaging and target engagement studies, as demonstrated with the analogous [¹⁸F]3-fluoro-4-aminopyridine. nih.govnih.gov

Affinity Tagging: Attaching a biotin (B1667282) molecule. Biotin binds with extremely high affinity to streptavidin, which can be immobilized on a solid support. This allows for the capture and subsequent identification (e.g., by mass spectrometry) of the target protein that has bound to the biotinylated probe.

Fluorescent Labeling: Conjugating a fluorophore (e.g., fluorescein, rhodamine) to the molecule. This allows for the visualization of the probe's localization within cells using fluorescence microscopy and can be used in assays like fluorescence polarization to quantify binding.

Photo-affinity Labeling: Incorporating a photoreactive group (e.g., an azide (B81097) or diazirine). Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with the nearest molecule, which is presumably the target protein it is non-covalently bound to. This permanently links the probe to its target for easier identification.

Methodologies for In Vitro Target Engagement Studies

Once a labeled probe is developed, it is crucial to demonstrate that it engages its intended target in a biological context. nih.gov Target engagement assays confirm that the drug binds to its target in a complex environment like a cell or tissue lysate. pelagobio.com

Table 2: Methodologies for In Vitro Target Engagement
MethodologyPrincipleProbe Requirement
Cellular Thermal Shift Assay (CETSA®)Measures the thermal stabilization of a target protein upon ligand binding. Bound proteins are more resistant to heat-induced denaturation. pelagobio.comNo label required (unmodified compound can be used). Detection is via target-specific antibodies (Western blot) or mass spectrometry.
Activity-Based Protein Profiling (ABPP)Uses a reactive probe that covalently binds to the active site of a family of enzymes. Engagement by an unlabeled inhibitor (the compound of interest) prevents probe binding.A separate, broadly reactive probe for the enzyme class is needed, plus the unlabeled test compound.
In-situ Proteome-wide CETSAA global, mass spectrometry-based version of CETSA that identifies all proteins stabilized by the compound across the entire proteome.No label required. Powerful for unbiased target identification.
Affinity Pull-down with Mass SpectrometryAn affinity-tagged probe (e.g., biotinylated) is incubated with a cell lysate. The probe-target complex is captured and the protein is identified by mass spectrometry.Affinity-tagged probe (e.g., biotin).

These methods provide the necessary evidence to validate the biological target of a compound like this compound, bridging the gap between molecular interaction and cellular function.

Insights into Molecular Mechanisms from Fluorine Substitution

The strategic incorporation of fluorine into pyridinol systems offers a powerful tool for probing and understanding molecular mechanisms of action. The unique physicochemical properties of fluorine, when compared to hydrogen or other halogens, can induce significant changes in a molecule's electronic distribution, conformation, and non-covalent interactions, thereby providing deep insights into structure-activity relationships (SAR).

The introduction of fluorine, the most electronegative element, can dramatically alter the properties of a molecule. beilstein-journals.orgmdpi.com This high electronegativity and the strength of the carbon-fluorine (C-F) bond, the strongest in organic chemistry, are key to its utility. mdpi.com The substitution of a hydrogen atom (van der Waals radius: 1.20 Å) with a fluorine atom (van der Waals radius: 1.47 Å) is a bioisosteric replacement that causes minimal steric perturbation, allowing researchers to study the effects of electronics in isolation. mdpi.com

Fluorine's potent electron-withdrawing nature significantly influences the acidity or basicity (pKa) of nearby functional groups, which can be critical for receptor binding or membrane transport. beilstein-journals.orgmdpi.com By strategically placing fluorine on the pyridinol ring, chemists can fine-tune the electronic properties of the molecule. For example, the introduction of a fluorine atom can impact the nucleophilicity of the pyridine nitrogen and the acidity of the hydroxyl group, which in turn affects how the molecule interacts with its biological target. d-nb.info

Furthermore, fluorine substitution is a widely used strategy to block metabolic "soft spots" within a molecule. nih.govucj.org.ua The high bond dissociation energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, such as cytochrome P450 (CYP). nih.gov This enhanced metabolic stability can lead to a longer biological half-life, which is a crucial property in drug design. ucj.org.ua Observing how fluorination at different positions affects a compound's metabolic profile can help elucidate its metabolic pathways and identify sites vulnerable to enzymatic attack.

The influence of fluorine extends to intermolecular interactions. While fluorine is a poor hydrogen bond acceptor, it can participate in various non-covalent interactions, including dipole-dipole, C–F···π, and halogen bonds, which can be crucial for molecular recognition and the stability of a ligand-receptor complex. researchgate.net Studies on the crystal packing of fluorinated compounds have shed light on the role of these weak interactions in molecular assembly. researchgate.net

Research into the reactivity of fluorinated pyridines has provided direct mechanistic insights. For instance, studies on 2-fluoro-5-nitropyridine (B1295090) have shown the high reactivity of the fluorine atom, making it a useful tool for synthesizing derivatives and comparing its reactivity to analogous chlorinated compounds. cdnsciencepub.com In another example, a C3-hydroxylation strategy on a fluorine-substituted pyridine was employed to efficiently synthesize 3-pyridinol derivatives, showcasing how fluorine can direct reaction pathways. nih.govacs.org Theoretical studies, such as those using density functional theory, have also been employed to rationalize the effects of fluorine and other substituents on the structure, bonding, and thermochemical properties of pyridinol derivatives. researchgate.net

The table below summarizes the key molecular effects of fluorine substitution that provide mechanistic insights in the context of pyridinol systems.

Property Influenced by FluorineMechanistic Insight Gained
Electron Distribution Alters the acidity/basicity (pKa) of the pyridinol hydroxyl and nitrogen groups, affecting ionization state and interaction with biological targets. beilstein-journals.orgmdpi.com
Bond Strength (C-F) Increases metabolic stability by blocking sites of oxidative metabolism, helping to identify metabolic pathways and improve bioavailability. nih.govucj.org.ua
Steric Profile Minimal steric change from hydrogen allows for the study of electronic effects in isolation (bioisosteric replacement). mdpi.com
Intermolecular Interactions Can participate in or alter non-covalent interactions (e.g., dipole moments, C-F···π), providing insight into molecular recognition and binding orientation. researchgate.net
Chemical Reactivity The reactivity of the C-F bond can be exploited or can influence the reactivity of the entire molecule, offering clues about reaction mechanisms and synthetic pathways. cdnsciencepub.comresearchgate.net

By systematically replacing hydrogen with fluorine at various positions on the pyridinol scaffold and observing the resulting changes in biological activity and physicochemical properties, researchers can construct a detailed map of the molecule's SAR, leading to a more profound understanding of its molecular mechanism.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoropyridin-4-ol hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves halogenation or fluorination of pyridine derivatives. For example, fluorination via nucleophilic substitution using KF in polar aprotic solvents (e.g., DMF) at elevated temperatures (100–120°C) can introduce fluorine at the 3-position . Oxidation or reduction steps may follow to introduce hydroxyl groups, as seen in analogous pyridinols . Optimization requires monitoring reaction progress via TLC or LC-MS and adjusting catalysts (e.g., Pd for cross-coupling) or temperature gradients to improve yield .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98% recommended for biological assays) .
  • NMR : 1^1H and 19^{19}F NMR confirm structural integrity; 19^{19}F chemical shifts typically range between -120 to -140 ppm for fluoropyridines .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 163.03 for the free base) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store as a lyophilized powder at -20°C in airtight, light-resistant containers. For short-term use, prepare stock solutions in anhydrous DMSO or ethanol, aliquot to avoid freeze-thaw cycles, and store at -80°C for ≤1 month . Stability under aqueous conditions should be tested via pH-dependent degradation studies (pH 3–9) monitored by HPLC .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact; in case of exposure, rinse thoroughly with water and seek medical evaluation. Follow hazard protocols for halogenated pyridines, including spill containment with inert absorbents (e.g., vermiculite) and disposal via licensed waste management .

Advanced Research Questions

Q. How can this compound be evaluated as a kinase inhibitor in biochemical assays?

  • Methodological Answer : Screen against kinase panels (e.g., p38 MAPK, JNK) using ATP-competitive binding assays. Employ fluorescence polarization (FP) or TR-FRET to measure IC50_{50} values. For cellular validation, use Western blotting to assess phosphorylation inhibition (e.g., p-p38) in stimulated macrophages . Dose-response curves (1 nM–10 µM) and selectivity profiling against RORγt or other isoforms are critical to confirm specificity .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points or solubility)?

  • Methodological Answer : Cross-validate data using orthogonal methods. For example, discrepancies in melting points may arise from impurities; repeat DSC analysis with recrystallized samples. Solubility conflicts can be addressed by testing in multiple solvents (DMSO, PBS, ethanol) under controlled humidity/temperature . Collaborative verification with independent labs is advised .

Q. What computational strategies are effective for predicting the reactivity of this compound in drug design?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrophilic regions for substitution. Molecular docking (AutoDock Vina) into target binding pockets (e.g., kinase ATP sites) identifies key interactions (H-bonds with fluorine, π-stacking with pyridine). MD simulations (50 ns) assess stability of ligand-receptor complexes .

Q. How does purity impact biological activity, and what methods ensure batch-to-batch consistency?

  • Methodological Answer : Impurities >2% (e.g., dehalogenated byproducts) can skew IC50_{50} values. Implement QC protocols:

  • HPLC-ELSD : Detect non-UV active contaminants.
  • Elemental Analysis : Verify stoichiometry of HCl counterion.
  • Karl Fischer Titration : Ensure <0.5% water content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.